N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an intricate organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves a series of meticulously planned chemical reactions. A common synthetic route starts with the derivatization of nicotinic acid to form 2-(methylthio)nicotinic acid. This compound is then coupled with piperidin-4-ylmethanol under specific catalytic conditions to yield the intermediate product. The final step involves the cyclization with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid to form the target compound. Reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yield and cost efficiency. This often involves the use of bulkier reagents and scalable reactors, along with continuous monitoring and quality control to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions may target the carbonyl group in the carboxamide, potentially reducing it to an amine.
Substitution: : Nucleophilic substitution can occur at the nicotinoyl or benzo[dioxine] moieties, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic agents like halides or amines, under basic or acidic conditions, facilitate substitution reactions.
Major Products
The products formed from these reactions depend heavily on the reagents and conditions used. Oxidation typically produces sulfoxides and sulfones, while reduction can yield primary or secondary amines. Substitution reactions can lead to a variety of derivatives with altered functional groups.
Scientific Research Applications
Chemistry: : Its unique structure makes it a candidate for studying complex organic synthesis and reaction mechanisms.
Biology: : Researchers explore its interactions with biological macromolecules, investigating potential bioactivity.
Medicine: : The compound's structural properties suggest possible applications in drug development, particularly as a pharmacophore for designing novel therapeutic agents.
Mechanism of Action
The mechanism by which N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to specific active sites, potentially inhibiting or modulating biological pathways. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparing N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide with other similar compounds highlights its unique attributes. Compounds like nicotinoyl derivatives or other piperidinyl compounds may share some functional similarities, but the presence of the methylthio group and the benzo[dioxine] moiety offers distinct reactivity and interaction potential.
Similar Compounds
Nicotinoyl derivatives
Piperidinyl compounds
Benzo[dioxine] derivatives
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-30-21-16(5-4-10-23-21)22(27)25-11-8-15(9-12-25)13-24-20(26)19-14-28-17-6-2-3-7-18(17)29-19/h2-7,10,15,19H,8-9,11-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTRJVXIVCEYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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